2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one
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Overview
Description
2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, characterized by its chromenone core and ethoxyphenyl substituent, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by cyclization to form the chromenone structure.
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Step 1: Aldol Condensation
Reactants: 4-ethoxybenzaldehyde, 2-hydroxyacetophenone
Conditions: Sodium hydroxide, ethanol, reflux
Product: Intermediate chalcone
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Step 2: Cyclization
Reactants: Intermediate chalcone
Conditions: Acidic medium, heat
Product: this compound
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chromenone ring can be reduced to a chromanol derivative using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium
Reduction: Sodium borohydride, methanol
Substitution: Nucleophiles (e.g., amines, thiols), basic or acidic conditions
Major Products Formed
Oxidation: 2-(4-Ethoxyphenyl)-6-oxo-4H-chromen-4-one
Reduction: 2-(4-Ethoxyphenyl)-6-hydroxychromanol
Substitution: Various substituted chromenones depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits significant antioxidant activity, making it a candidate for studies related to oxidative stress and its impact on cellular functions. It has been investigated for its ability to scavenge free radicals and protect cells from oxidative damage.
Medicine
In medicine, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, its anti-inflammatory properties make it a potential therapeutic agent for inflammatory diseases.
Industry
Industrially, this compound can be used in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties. It is also explored for its potential use in cosmetic products for its antioxidant benefits.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals. In cancer cells, it induces apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-6-hydroxy-4H-chromen-4-one
- 2-(4-Hydroxyphenyl)-6-hydroxy-4H-chromen-4-one
- 2-(4-Methylphenyl)-6-hydroxy-4H-chromen-4-one
Uniqueness
Compared to its analogs, 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one exhibits unique properties due to the presence of the ethoxy group. This substituent enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the ethoxy group may influence the compound’s reactivity and stability, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C17H14O4 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-6-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)17-10-15(19)14-9-12(18)5-8-16(14)21-17/h3-10,18H,2H2,1H3 |
InChI Key |
QLMBMAAPRVIGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
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